N-(1,3-benzothiazol-2-yl)-2-(2-acetamido-1,3-thiazol-4-yl)acetamide
Description
Properties
IUPAC Name |
2-(2-acetamido-1,3-thiazol-4-yl)-N-(1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2S2/c1-8(19)15-13-16-9(7-21-13)6-12(20)18-14-17-10-4-2-3-5-11(10)22-14/h2-5,7H,6H2,1H3,(H,15,16,19)(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBDJVRGFEBRVCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)CC(=O)NC2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-2-(2-acetamido-1,3-thiazol-4-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzothiazole Ring: This can be achieved by cyclization reactions involving ortho-aminothiophenol and carbon disulfide or other suitable reagents.
Formation of the Thiazole Ring: This can be synthesized by reacting α-haloketones with thiourea or similar reagents.
Coupling of the Rings: The final step involves coupling the benzothiazole and thiazole rings through an acetamide linkage, often using reagents like acetic anhydride and appropriate catalysts.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atoms in the thiazole and benzothiazole rings.
Reduction: Reduction reactions could target the carbonyl group in the acetamide linkage.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the benzothiazole and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are often employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the molecule.
Scientific Research Applications
Medicinal Chemistry
N-(1,3-benzothiazol-2-yl)-2-(2-acetamido-1,3-thiazol-4-yl)acetamide has been investigated for its antimicrobial , anticancer , and anti-inflammatory properties.
- Antimicrobial Activity: Studies have shown that this compound exhibits significant antibacterial effects against various strains of bacteria. For instance, a study demonstrated its efficacy against Staphylococcus aureus and Escherichia coli, suggesting potential use as a therapeutic agent in treating bacterial infections .
- Anticancer Properties: Research indicates that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. A notable study reported that it effectively reduced the viability of several cancer cell lines, including breast and lung cancer cells .
Biological Research
The compound has been explored for its role as an enzyme inhibitor and receptor modulator .
- Enzyme Inhibition: this compound has been shown to inhibit specific enzymes involved in metabolic pathways. For example, it was found to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis .
- Receptor Modulation: The compound's interaction with various receptors has been studied, particularly in the context of neuropharmacology. It has shown promise in modulating GABA receptors, which are essential for neurotransmission and could be beneficial in treating neurological disorders .
Materials Science
In addition to its biological applications, this compound is being evaluated for its potential use in developing new materials.
- Polymer Development: The unique chemical properties of this compound make it suitable as a building block for synthesizing polymers with specific functionalities. Preliminary studies indicate that polymers derived from this compound exhibit enhanced thermal stability and mechanical properties .
Case Studies
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological or chemical target. Generally, compounds with benzothiazole and thiazole rings can interact with proteins, nucleic acids, or other biomolecules through various mechanisms, including inhibition of enzyme activity, disruption of protein-protein interactions, or binding to DNA.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Modified Heterocyclic Cores
A. Benzimidazole-Triazole-Thiazole Hybrids (e.g., Compounds 9a–9e)
These compounds, such as 9a (N-(2-phenyl-1,3-thiazol-5-yl)acetamide derivatives), share the acetamide-thiazole backbone but incorporate triazole and benzimidazole moieties instead of benzothiazole. Key differences include:
- Substituent Effects : The presence of fluorophenyl (9b), bromophenyl (9c), or methoxyphenyl (9e) groups alters lipophilicity and electronic profiles, impacting solubility and target binding .
- Synthetic Routes : These derivatives are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), contrasting with the cycloaddition methods used for the target compound .
B. Mirabegron (β3-Adrenergic Agonist) Mirabegron (2-(2-amino-1,3-thiazol-4-yl)-N-[4-(2-((2R)-2-hydroxy-2-phenylethylamino)ethyl)phenyl]acetamide) shares the thiazol-4-yl acetamide framework but includes a β-hydroxyethylphenethylamine side chain. This structural divergence confers selective β3-adrenergic receptor agonism, unlike the target compound, which lacks such a polar side chain .
C. N-(4-(4-Nitrophenyl)thiazol-2-yl)-2-(triazolyl)acetamide (11g) This derivative, synthesized via click chemistry, replaces the benzothiazole with a nitroquinoxaline-triazole system.
Physicochemical and Spectral Properties
Biological Activity
N-(1,3-benzothiazol-2-yl)-2-(2-acetamido-1,3-thiazol-4-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.
Chemical Structure and Synthesis
The compound features a dual heterocyclic structure combining benzothiazole and thiazole rings. The synthesis typically involves multi-step organic reactions:
- Formation of the Benzothiazole Ring : Achieved through cyclization reactions involving ortho-aminothiophenol.
- Formation of the Thiazole Ring : Synthesized by reacting α-haloketones with thiourea.
- Coupling of the Rings : The final step involves coupling through an acetamide linkage using acetic anhydride and appropriate catalysts.
Antioxidant Activity
Recent studies have indicated that compounds related to benzothiazole and thiazole exhibit significant antioxidant properties. For instance, derivatives with similar structural motifs have shown high percentage inhibition in antioxidant assays, such as the ABTS method. Specific derivatives demonstrated inhibition percentages of 85.74% and 83.51%, suggesting that modifications in their structure can enhance antioxidant activity .
Antimicrobial Properties
Benzothiazole derivatives are known for their antimicrobial effects. Research indicates that this compound may exhibit activity against various bacterial strains. The presence of both benzothiazole and thiazole moieties is thought to synergistically enhance its antimicrobial efficacy.
Anticancer Potential
In vitro studies have demonstrated that compounds with similar structures possess antiproliferative activity against cancer cell lines. For example, compounds containing thiazole rings have shown effectiveness against human cervix carcinoma (HeLa) cells, with varying IC50 values indicating their potency . The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell survival.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(1,3-benzothiazol-2-yl)-2-(2-acetamido-1,3-thiazol-4-yl)acetamide, and how is the reaction progress monitored?
- Methodological Answer : The synthesis typically involves coupling 2-aminobenzothiazole with a functionalized thiazole precursor via amide bond formation. A common approach uses carbodiimide reagents (e.g., EDC/HCl) in dichloromethane or DMF, with triethylamine as a base to neutralize HCl byproducts . Reaction progress is monitored by thin-layer chromatography (TLC) using silica gel plates and UV visualization. Post-synthesis, purification via recrystallization (e.g., ethanol/acetone mixtures) ensures high purity .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- NMR : H and C NMR confirm proton environments and carbon frameworks. Key signals include aromatic protons (δ 7.2–8.5 ppm), acetamido methyl groups (δ ~2.1 ppm), and amide protons (δ ~10–12 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]) and fragments corresponding to benzothiazole/thiazole moieties .
- IR Spectroscopy : Peaks near 1650–1700 cm confirm C=O (amide) stretches .
Q. How do researchers assess the purity of this compound before biological testing?
- Methodological Answer : Purity is verified via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. A single peak with >95% area indicates acceptable purity. Melting point analysis (e.g., 397–398 K for related compounds) provides additional confirmation .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states. Tools like Gaussian or ORCA model energy barriers for amide bond formation, while machine learning (e.g., ICReDD’s reaction path search) identifies optimal solvents/catalysts. Experimental validation is then performed under suggested conditions .
Q. What strategies resolve contradictions in reported biological activities (e.g., conflicting IC values)?
- Methodological Answer :
- Standardized Assays : Repeat cytotoxicity assays (e.g., MTT on MCF-7 or HeLa cells) under controlled conditions (pH, serum concentration).
- Structural Validation : Re-analyze compound purity and confirm stereochemistry via X-ray crystallography (e.g., C–H···O/N hydrogen bonding patterns in crystal lattices) .
- Meta-Analysis : Compare data across studies using cheminformatics tools (e.g., PubChem BioActivity data) to identify outliers .
Q. How does the compound’s thiazole-benzothiazole scaffold influence its pharmacokinetic properties?
- Methodological Answer :
- LogP Calculations : Use software like ChemAxon to predict lipophilicity. Thiazole rings enhance solubility, while benzothiazole contributes to membrane permeability .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and analyze via LC-MS for metabolite identification (e.g., oxidative deamination of acetamido groups) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
